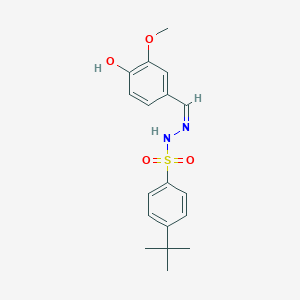![molecular formula C23H25N3O4 B6094304 1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine, also known as ENFUMI, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. ENFUMI belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is not yet fully understood. However, it has been suggested that this compound may act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and noradrenaline. In addition, this compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. Several studies have shown that this compound can reduce the production of inflammatory mediators, including cytokines and prostaglandins. In addition, this compound has also been found to reduce the levels of oxidative stress markers and improve antioxidant enzyme activity. This compound has also been found to exhibit significant neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. In addition, this compound has been found to exhibit significant pharmacological properties, making it a promising therapeutic agent. However, there are also some limitations to using this compound in lab experiments. The exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine. One area of research could focus on the development of novel this compound derivatives with improved pharmacological properties. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use as a therapeutic agent for various diseases, including inflammation, pain, depression, and neurodegenerative disorders. Furthermore, studies could be conducted to investigate the safety and toxicity of this compound in animal models. Finally, clinical trials could be conducted to evaluate the efficacy of this compound in humans.
Synthesis Methods
1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine can be synthesized using a series of reactions involving the condensation of 2-nitrobenzaldehyde and 2-ethoxybenzylamine, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 5-(2-furyl)-2-chloromethylfuran, followed by the final deprotection step using hydrochloric acid to obtain this compound.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has been found to exhibit significant pharmacological properties and has been studied extensively for its potential use as a therapeutic agent. Several studies have shown that this compound has potent anti-inflammatory, analgesic, and antidepressant activities. In addition, this compound has also been found to exhibit significant antioxidant and neuroprotective properties.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-29-23-10-6-5-9-21(23)25-15-13-24(14-16-25)17-18-11-12-22(30-18)19-7-3-4-8-20(19)26(27)28/h3-12H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUODRARJWZJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
![5-chloro-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094239.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B6094250.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6094259.png)


![5-[(3-pyridinylcarbonyl)amino]isophthalamide](/img/structure/B6094279.png)
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6094309.png)
![5-(5-bromo-2-fluorophenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6094317.png)
![3,7-diacetyl-1-sec-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6094323.png)
![{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6094326.png)
